N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a dihydropyrazole ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the dihydropyrazole core through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Materials Science: The compound’s structural properties may be leveraged in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The thiophene and dihydropyrazole rings may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-[3-(2-methylphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[3-[3-(2-methylphenyl)-2-(pyridine-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-15-7-3-4-10-18(15)20-14-19(23-25(20)22(26)21-11-6-12-29-21)16-8-5-9-17(13-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUNLTJLNXMHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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